Phenyl chlorothioformate

Description

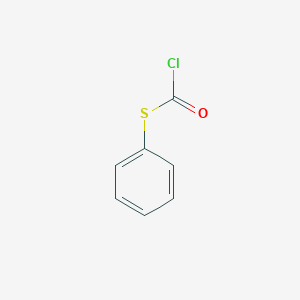

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

S-phenyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFYGYBMKPNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065481 | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-19-2 | |

| Record name | S-Phenyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-phenyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Chlorothioformate and Its Analogs

Established Synthetic Routes to S-Aryl Chlorothioformates

The synthesis of S-aryl chlorothioformates typically involves the reaction of a thiophenol with phosgene (B1210022) or a phosgene equivalent. This reaction leads to the formation of a chlorothioformate, where the sulfur atom is bonded to the aryl group and the carbonyl group. While specific literature on the direct synthesis of S-phenyl chlorothioformate is not extensively detailed in readily available sources, the general reaction mechanism is analogous to the formation of other chloroformates and chlorothioformates.

A related and more extensively documented synthesis is that of the isomeric O-aryl chlorothionoformates, which are also valuable reagents in organic synthesis. These are typically prepared through the reaction of phenols with thiophosgene (B130339). For instance, the reaction of phenol (B47542) with thiophosgene in the presence of a base is a common method for producing O-phenyl chlorothionoformate.

The general approach for the synthesis of S-aryl chlorothioformates can be represented by the reaction of an aryl thiol with phosgene, as shown in the table below.

| Reactants | Product | General Reaction Conditions |

| Aryl Thiol (Ar-SH) | S-Aryl Chlorothioformate (Ar-S-COCl) | Reaction with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in an inert solvent. A base may be required to facilitate the reaction. |

| Thiophenol (C₆H₅SH) | S-Phenyl Chlorothioformate (C₆H₅SCOCl) | Reaction with phosgene in a suitable solvent. |

It is important to note that the reactivity of the starting materials and the stability of the products can be influenced by the substituents on the aromatic ring.

Advancements in Scalable Synthesis of Related Chlorothioformate Derivatives

The demand for chlorothioformate derivatives in industrial applications has driven the development of scalable synthetic methods. A patented manufacturing method for chlorothioformates involves the reaction of an alkenyl mercaptan with phosgene in the presence of a carboxylic acid amide in an organic solvent. This process is characterized by the preliminary charging of a portion of the carboxylic acid amide to the reactor, followed by the simultaneous addition of the mercaptan, phosgene, and the remaining amide. This approach is designed to control the reaction and improve safety and yield on a larger scale.

| Method | Starting Materials | Product | Key Features |

| Patented Chlorothioformate Synthesis | Alkenyl mercaptan, Phosgene, Carboxylic acid amide | Chlorothioformate | Controlled addition of reagents for improved scalability and safety. |

| Scalable O-Ethyl Thioformate Synthesis | Triethylorthoformate, Hydrogen sulfide, Sulfuric acid | O-Ethyl thioformate | High yield (83%), safer handling of hydrogen sulfide, and avoids perchloric acid. |

Strategic Considerations in Thioformate Synthesis: Yield Optimization and Purification

Optimizing the yield and ensuring the purity of the final product are critical aspects of thioformate synthesis. The choice of reagents, reaction conditions, and purification methods all play a significant role.

In the synthesis of thionoesters from methyl chlorothioformate, it was found that organomagnesium reagents (Grignard reagents) are optimal C-nucleophiles, leading to excellent yields. In contrast, organolithium reagents were found to be overly reactive, resulting in complex reaction mixtures, while zinc-based reagents were not reactive enough. This highlights the importance of selecting the appropriate nucleophile to maximize the yield of the desired product.

Purification of chlorothioformate derivatives often requires careful techniques due to their reactivity. For O-phenyl chlorothionocarbonate, a common purification method involves dissolving the crude product in a solvent like chloroform, washing with water to remove water-soluble impurities, drying the organic layer, and then performing vacuum distillation. This multi-step process is necessary to obtain a pure product. A potential impurity in this specific purification is O,O'-diphenyl thiocarbonate, which can be removed as it remains in the distillation flask due to its higher boiling point.

| Strategy | Application | Details |

| Yield Optimization | Thionoester synthesis from methyl chlorothioformate | Use of organomagnesium reagents as optimal nucleophiles to achieve high yields. |

| Purification | O-Phenyl chlorothionocarbonate | Dissolution in chloroform, washing with water, drying, and vacuum distillation. |

These strategic considerations are essential for the successful synthesis of phenyl chlorothioformate and its analogs, ensuring both high yields and the purity required for their subsequent applications in organic synthesis.

Mechanistic Investigations of Phenyl Chlorothioformate Reactivity

Solvolysis Reaction Pathways and Kinetics

The solvolysis of phenyl chlorothioformate (PhSCOCl) proceeds through competing reaction channels, primarily a unimolecular ionization pathway with SN1 character and a bimolecular addition-elimination pathway. nih.govmdpi.com The dominant mechanism is highly sensitive to the solvent's nucleophilicity and ionizing power. nih.govmdpi.comnih.govsemanticscholar.org This results in a mechanistic spectrum where the transition state can vary from a tight, associative structure to a loose, dissociative one.

In solvents characterized by high ionizing power and low nucleophilicity, such as aqueous fluoroalcohol mixtures (e.g., trifluoroethanol or TFE), the solvolysis of this compound proceeds via an ionization mechanism. nih.govmdpi.comsemanticscholar.org This pathway is analogous to a classic SN1 reaction, involving a slow, rate-determining dissociation of the chloride leaving group to form a resonance-stabilized acylium ion intermediate. mdpi.commdpi.com

This mechanism is favored in these specific solvents because their high ionizing power facilitates the separation of charge in the transition state, stabilizing the forming acylium ion and chloride ion. mdpi.com The low nucleophilicity of these solvents means they are less likely to participate in a direct bimolecular attack on the carbonyl carbon. nih.gov The reaction is characterized by appreciable sensitivity to the solvent's ionizing power, with evidence suggesting significant nucleophilic solvation of the developing carbocation from the rear side. mdpi.commdpi.comresearchgate.net

In more nucleophilic solvents, such as ethanol-water and methanol-water mixtures, the dominant reaction pathway for this compound solvolysis is a bimolecular addition-elimination (A-E) mechanism. nih.govmdpi.comnih.govsemanticscholar.org This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon in the initial, rate-determining step, leading to the formation of a tetrahedral intermediate. nih.gov This is followed by a rapid elimination of the chloride ion to yield the final product.

This mechanism is favored in solvents where the solvent's ability to act as a nucleophile is more pronounced than its ionizing capability. semanticscholar.org The reaction kinetics for this pathway show a strong dependence on the solvent's nucleophilicity. mdpi.com The solvolysis of the closely related phenyl chloroformate is considered a benchmark for this mechanism, proceeding via the A-E pathway across a full range of solvents. nih.govmdpi.com

A key feature of this compound's reactivity is the dichotomy of its reaction mechanism, which is directly governed by the solvent composition. nih.govmdpi.comcdnsciencepub.com The compound stands at a mechanistic crossroads, capable of reacting through either the unimolecular ionization (SN1-like) or the bimolecular addition-elimination pathway. mdpi.com

The switch between these two pathways is a direct consequence of the interplay between the solvent's nucleophilicity and its ionizing power. nih.gov

Highly Ionizing, Poorly Nucleophilic Solvents: Solvents like aqueous fluoroalcohols promote the ionization pathway. nih.govmdpi.com

Highly Nucleophilic Solvents: Solvents such as aqueous ethanol (B145695) or methanol (B129727) favor the addition-elimination channel. nih.govmdpi.comsemanticscholar.org

This dualistic behavior highlights that a single, unified mechanism is insufficient to describe the solvolysis of this compound across a wide range of solvent conditions. Instead, the reaction is best understood as a continuum of competing pathways, with the specific solvent properties determining which channel predominates. mdpi.commdpi.com

Quantitative Structure-Reactivity Relationships in Solvolysis

The extended Grunwald-Winstein equation is expressed as: log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol-water), respectively. The parameters l and m represent the sensitivity of the reaction to solvent nucleophilicity (NT) and solvent ionizing power (YCl), respectively. mdpi.com

When applied to the solvolysis of this compound, a single correlation across all solvent types is poor. The data are best analyzed by dividing the solvents into two groups, corresponding to the two competing mechanisms. mdpi.comresearchgate.net

For the addition-elimination pathway (dominant in more nucleophilic solvents), the correlation yields high sensitivity to solvent nucleophilicity (l ≈ 1.47) and moderate sensitivity to ionizing power (m ≈ 0.44). researchgate.net

For the ionization pathway (dominant in highly ionizing fluoroalcohol mixtures), the correlation shows a reduced sensitivity to nucleophilicity (l ≈ 0.66) but a high sensitivity to ionizing power (m ≈ 0.93). researchgate.net

These distinct sets of l and m values provide strong quantitative evidence for the operation of two different mechanisms. mdpi.com

Table 1: Grunwald-Winstein Correlation Results for this compound Solvolysis

| Dominant Pathway | Solvent Type | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | l/m Ratio |

|---|---|---|---|---|

| Addition-Elimination (A-E) | More Nucleophilic (e.g., EtOH-H₂O) | 1.47 | 0.44 | 3.34 |

| Ionization (SN1-like) | Highly Ionizing (e.g., TFE-H₂O) | 0.66 | 0.93 | 0.71 |

Data derived from analyses reported in scientific literature. researchgate.net

The sensitivity parameters derived from the Grunwald-Winstein analysis offer deep insight into the transition state structures of the competing pathways.

For the bimolecular addition-elimination pathway , the large l value (1.47) and moderate m value (0.44) are characteristic of a mechanism where the rate-determining step involves a direct nucleophilic attack by the solvent at the carbonyl carbon. researchgate.net The high l value signifies substantial bond formation between the solvent nucleophile and the substrate in the transition state. The l/m ratio of approximately 3.3 is considered typical for the A-E mechanism in related chloroformate esters. researchgate.net

Conversely, for the unimolecular ionization pathway , the high m value (0.93) indicates that the transition state has significant charge separation and is highly sensitive to the solvent's ability to stabilize ions. researchgate.net The tangible, albeit lower, l value of 0.66 suggests that even in this dissociative mechanism, there is considerable nucleophilic solvation at the rear side of the developing acylium cation, providing stabilization in the transition state. mdpi.comresearchgate.netresearchgate.net This points to a loose SN2 or SN1-like transition state rather than a completely free carbocation. mdpi.com

Influence of Substituent Effects on Reaction Rates and Mechanisms

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by substituents on the phenyl ring. The mechanism of these reactions, particularly solvolysis, often exists on a spectrum between a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (SN1) pathway. nih.govacs.org The preferred pathway is dependent on factors such as solvent ionizing power, solvent nucleophilicity, and the electronic nature of the substituents. nih.govmdpi.com

For reactions proceeding via the addition-elimination mechanism, the rate is sensitive to the electronic properties of the substituent. Studies on analogous phenyl chloroformates in reactions like methanolysis and aminolysis have shown that the transition state is strongly associative with significant bond formation and little bond breaking. rsc.org This is quantified by the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). wikipedia.orgviu.ca For the aminolysis and methanolysis of phenyl chloroformates, large positive ρ values (ρY = 0.8–1.6) are observed. rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) on the phenyl ring. wikipedia.org These groups help to stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate of the A-E pathway, thereby lowering the activation energy of the rate-determining step. Conversely, electron-donating groups (EDGs) destabilize this intermediate and slow the reaction rate.

The interplay between substituent effects and reaction mechanism can be summarized as follows:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) increase the electrophilicity of the carbonyl carbon. This accelerates the rate of nucleophilic attack, favoring the addition-elimination pathway. The stabilization of the negatively charged transition state is a key factor in this acceleration. rsc.orgresearchgate.net

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon. This disfavors the initial nucleophilic attack, slowing the rate of the A-E mechanism. In some cases, particularly in highly ionizing solvents, strong EDGs might promote a shift towards the ionization (SN1) mechanism by stabilizing the formation of a cationic intermediate. researchgate.net

The specific pathway taken is a dichotomy; the addition-elimination route is generally favored in more nucleophilic solvents like ethanol-water mixtures, while the ionization mechanism becomes more competitive in solvents with high ionizing power and low nucleophilicity, such as those rich in fluoroalcohols. nih.govresearchgate.net

| Substituent Type | Example | Effect on Phenyl Ring | Influence on A-E Reaction Rate | Reason |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -Cl, -CN | Decreases electron density | Accelerates | Stabilizes the negatively charged tetrahedral intermediate. rsc.orgwikipedia.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density | Decelerates | Destabilizes the negatively charged tetrahedral intermediate. wikipedia.orgresearchgate.net |

Free Radical-Mediated Transformations Involving this compound

Exploration of Radical Acceptor Properties

The thiocarbonyl group (C=S) of this compound is susceptible to attack by carbon-centered radicals. rsc.orgrsc.org In a typical reaction, an alkyl radical (R•), often generated from an alkyl iodide precursor via treatment with a radical initiator system like bis(tributyltin) under photochemical conditions, adds to the thiocarbonyl carbon. rsc.orgrsc.org This addition forms a transient radical intermediate. The effectiveness of this compound as a radical acceptor is central to its utility in these transformations, providing a pathway to convert a radical species into a functionalized carbonyl compound.

Mechanistic Insights into Radical Carboxylation Reactions

The mechanism for free radical-mediated carboxylation using this compound proceeds through a well-defined sequence of radical steps. rsc.orgrsc.org The process is initiated by the generation of an alkyl radical, for instance, from an alkyl iodide.

The key mechanistic steps are:

Radical Addition: The alkyl radical (R•) attacks the thiocarbonyl carbon of this compound.

Fragmentation: The resulting intermediate rapidly fragments, eliminating a stable phenylthiyl radical (PhS•). This fragmentation step is thermodynamically driven and results in the formation of an acyl radical (R-C(O)•).

Product Formation: The newly formed acyl radical can then be trapped by a suitable agent. In the reaction with alkyl iodides and bis(tributyltin), the acyl radical abstracts a phenylthio group from another molecule of this compound or reacts with the phenylthiyl radical to yield an S-phenyl thioester as the final product. rsc.org

A representative example is the reaction of cyclohexyl iodide with S-phenyl chlorothioformate, which yields S-phenyl cyclohexanecarbothioate. rsc.org This transformation highlights the successful carboxylation of the cyclohexyl radical.

| Alkyl Halide Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexyl Iodide | S-phenyl cyclohexanecarbothioate | 56% | rsc.org |

Applications of Phenyl Chlorothioformate in Advanced Organic Synthesis

Reagent in the Synthesis of Thionoesters

Phenyl chlorothioformate serves as an effective electrophile for the introduction of the thionocarbonyl group in the synthesis of thionoesters. These compounds are important precursors for various chemical transformations. The reagent has been successfully employed in coupling reactions with organometallic species and in Lewis acid-catalyzed acylations of arenes.

The reaction of this compound with organometallic reagents provides a direct route to thionoesters. Research comparing different organometallic nucleophiles has shown that the choice of metal significantly impacts the reaction's success. Organomagnesium reagents (Grignard reagents) have been identified as the optimal C-nucleophiles for this transformation, reacting successfully at low temperatures (-78 °C) to produce the desired thionoesters in high yields.

In contrast, other common organometallic reagents have proven less effective. Organolithium reagents are often too reactive, leading to the formation of complex product mixtures rather than the desired thionoester. On the other hand, organozinc reagents generally exhibit insufficient reactivity, and the thioacylation reaction often fails to proceed. This clear differentiation in reactivity makes Grignard reagents the preferred choice for this synthetic application.

Table 1: Comparison of Organometallic Reagents in Thionoester Synthesis

| Organometallic Reagent | Type | Reactivity with this compound | Outcome |

|---|---|---|---|

| Grignard (R-MgBr) | Organomagnesium | Optimal | High yields of target thionoester |

| Organolithium (R-Li) | Organolithium | Over-reactive | Formation of complex mixtures |

Beyond direct coupling with organometallic nucleophiles, this compound can be used in Friedel-Crafts-type reactions to synthesize aryl thionoesters. This method involves the aluminum chloride (AlCl₃)-catalyzed acylation of arenes. In this protocol, the Lewis acid AlCl₃ activates the this compound, facilitating the electrophilic attack on an aromatic ring to form the corresponding aryl thionoester. This approach provides an alternative pathway that does not rely on the pre-formation of organometallic reagents.

Role in Isothiocyanate Synthesis

This compound is a highly effective reagent for the synthesis of isothiocyanates from primary amines. This transformation is crucial as isothiocyanates are important intermediates in the production of various nitrogen- and sulfur-containing heterocyclic compounds. The methodology is noted for its efficiency and broad applicability, accommodating a wide range of amine substrates through carefully optimized procedures.

The conversion of primary amines to isothiocyanates using this compound can be accomplished via two distinct methods: a one-pot process or a two-step approach.

One-Pot Process: In this procedure, the amine reacts with this compound in the presence of a solid base like sodium hydroxide. This method is straightforward and efficient for preparing isothiocyanates from substrates that are highly reactive, such as alkyl amines and electron-rich aryl amines.

Two-Step Approach: This methodology involves the initial formation of a thiocarbamate intermediate from the reaction of the amine and this compound. This intermediate is then isolated and subsequently decomposed to the isothiocyanate. This approach is more versatile and is particularly necessary for less reactive or sensitive substrates.

The choice between the one-pot and two-step methodology is dictated by the nature of the amine substrate. The one-pot process is highly effective for alkyl and electron-rich aryl amines, providing good to excellent yields. However, its scope is limited when applied to electron-deficient aryl amines, where the reaction may be sluggish or fail to proceed to completion.

The two-step approach significantly broadens the substrate scope, proving effective for a wide array of amines. It works very well not only for the alkyl and electron-rich aryl amines but is also the preferred method for highly electron-deficient aryl amines and heterocyclic amines. This versatility makes the two-step process a more robust and generally applicable method for isothiocyanate synthesis.

Table 2: Substrate Scope in Isothiocyanate Synthesis

| Amine Substrate Type | One-Pot Process Suitability | Two-Step Process Suitability |

|---|---|---|

| Alkyl Amines | Useful and efficient | Works very well |

| Electron-Rich Aryl Amines | Useful and efficient | Works very well |

| Electron-Deficient Aryl Amines | Not suitable; low yields | Versatile and highly effective |

Utilization in the Synthesis of Thiocarbonate Esters

This compound is also utilized as a reagent for the synthesis of thiocarbonate esters, specifically through the phenoxythiocarbonylation of alcohols. This application is particularly valuable in the field of nucleoside and carbohydrate chemistry. The reagent reacts with the hydroxyl groups of protected ribonucleosides or unprotected thymine (B56734) nucleosides to form phenoxythiocarbonyl esters. These thiocarbonate derivatives serve as important intermediates for further synthetic manipulations, such as deoxygenation reactions (e.g., the Barton-McCombie reaction) or other functional group transformations.

Precursor for Advanced Organic Building Blocks and Derivatives

This compound is instrumental in the synthesis of highly functionalized organic molecules that serve as foundational components for larger, more complex structures. Its reactivity allows for the precise introduction of sulfur-containing functionalities, paving the way for the construction of important heterocyclic and biologically relevant analogs.

While not a direct reactant in the classical Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, this compound plays a crucial indirect role in the synthesis of β-lactams, which are core structures in many antibiotics. Its primary function is as a reagent for the preparation of S-phenyl thioesters from carboxylic acids. These thioesters are valuable precursors in the Gilman-Speeter reaction, an effective method for β-lactam ring formation.

In this synthetic approach, the S-phenyl thioester is treated with a strong base to form a lithium or zinc enolate. This enolate then undergoes a condensation reaction with an imine to yield the β-lactam structure. The phenylthio group serves as an excellent activating group for enolate formation and is a superior leaving group in the subsequent ring-closing step. The stereochemical outcome of the reaction can often be controlled by the reaction conditions and the nature of the substituents on the thioester and the imine.

Table 1: Gilman-Speeter Pathway for β-Lactam Synthesis

| Step | Reactants | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Thioester Formation | Carboxylic Acid (R-COOH) + Thiophenol | This compound | S-Phenyl Thioester (R-CO-SPh) | Activation of the carboxylic acid. |

| 2. Enolate Formation | S-Phenyl Thioester | Strong Base (e.g., LDA) | Metal Enolate | Generation of the nucleophile. |

| 3. Imine Condensation | Metal Enolate + Imine (R'-CH=N-R'') | - | β-Lactam | [2+2] Cycloaddition to form the four-membered ring. |

The synthesis of modified nucleosides is critical for the development of antiviral and anticancer agents. Phenyl chlorothionoformate is a key reagent in the deoxygenation of ribonucleosides to produce deoxynucleoside analogs, a fundamental transformation in this field. This process, known as the Barton-McCombie deoxygenation, relies on the conversion of a secondary hydroxyl group on the sugar moiety into a phenoxythiocarbonyl ester.

The reaction involves treating a protected ribonucleoside with phenyl chlorothionoformate in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to form the O-phenoxythiocarbonyl derivative. This intermediate is then subjected to a radical-initiated reduction, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The thiocarbonyl group is readily attacked by the tin radical, leading to the cleavage of the C-O bond and its replacement with a C-H bond, thus affording the desired deoxynucleoside analog.

Table 2: Barton-McCombie Deoxygenation of a Ribonucleoside

| Step | Substrate | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Thionocarbonylation | Protected Ribonucleoside | Phenyl Chlorothionoformate, Base (e.g., DMAP) | Phenoxythiocarbonyl Ester | Conversion of a hydroxyl group to a thiocarbonate. |

| 2. Reductive Deoxygenation | Phenoxythiocarbonyl Ester | Tributyltin Hydride (Bu₃SnH), AIBN | 2'-Deoxynucleoside Analog | Radical-mediated C-O bond cleavage and C-H bond formation. |

A review of current chemical literature does not indicate significant or widespread application of this compound as a primary building block in the synthesis of functional materials such as conducting polymers, organic electronics, or other advanced materials. Its utility remains predominantly within the realm of complex organic molecule synthesis for pharmaceutical and biological applications.

Contributions to Protecting Group Strategies and Deprotection

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Phenyl chlorothionoformate contributes to advanced protecting group strategies, not merely by masking a functional group, but by converting it into an intermediate that is primed for a specific, desired transformation.

The formation of a phenoxythiocarbonyl ester from an alcohol, as detailed in the synthesis of nucleoside analogs (Section 4.4.2), is a prime example of such a strategy. Here, the phenoxythiocarbonyl group is more than a simple protecting group; it is an "activating group." The hydroxyl group is temporarily converted into a thiocarbonate, which fundamentally alters its reactivity, making it susceptible to reductive cleavage under radical conditions.

The "deprotection" step in this context is the reductive removal of the entire phenoxythiocarbonyl moiety and the oxygen atom to which it was attached. This process is irreversible and integral to the synthetic goal of deoxygenation, showcasing a sophisticated use of a functional group that goes beyond simple masking and unmasking. This strategy provides a powerful method for the selective removal of hydroxyl groups, a common challenge in the synthesis of natural products and other complex molecules.

Computational and Theoretical Investigations of Phenyl Chlorothioformate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods, such as Density Functional Theory (DFT) and other ab initio approaches, are used to determine the electronic structure and geometry of phenyl chlorothioformate, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govmdpi.comdtic.milwikipedia.org For this compound, the LUMO is of particular interest as it represents the site of electrophilicity and is the orbital that accepts electrons from an incoming nucleophile.

The energy of the LUMO is a critical parameter; a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. In this compound, the LUMO is expected to be centered on the carbonyl carbon, which is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and sulfur atoms. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally correlates with higher reactivity. While specific energy values for this compound require dedicated computational studies, the principles of FMO theory predict that the carbonyl carbon is the primary site for reactions such as solvolysis and aminolysis.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Relevant in reactions where the molecule acts as a nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | The primary site for nucleophilic attack, centered on the electrophilic carbonyl carbon. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's kinetic stability and overall reactivity. A smaller gap suggests higher reactivity. |

The three-dimensional structure of this compound influences its reactivity. Computational methods are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. researchgate.netfigshare.com For esters and related compounds like chlorothioformates, a key conformational feature is the rotation around the S-C(O) single bond.

Studies on analogous chlorothioformate esters suggest that the molecule likely exists in a conformation where the C=O double bond is syn with respect to the S-phenyl bond. cdnsciencepub.comresearchgate.net This arrangement is often the most stable due to favorable orbital interactions. Geometry optimization calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For example, the planarity of the phenyl group relative to the chlorothioformate moiety is crucial, as it affects the resonance interaction between the sulfur atom's lone pairs and the aromatic ring. This resonance, in turn, influences the electronic properties of the carbonyl group.

Modeling of Reaction Transition States and Intermediates

Kinetic studies of this compound solvolysis reveal a fascinating duality of mechanism, shifting between an addition-elimination pathway and an ionization pathway depending on the solvent. nih.govnih.govresearchgate.net Computational modeling is essential for characterizing the high-energy species—transition states and intermediates—that define these pathways.

In nucleophilic solvents, the reaction of this compound proceeds via a stepwise addition-elimination mechanism. nih.govsemanticscholar.org The first and often rate-determining step is the nucleophilic attack on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. cdnsciencepub.commdpi.com

Computational modeling can optimize the geometry of this intermediate, providing data on the newly formed bond between the nucleophile and the carbonyl carbon, as well as the elongated C-Cl bond. The stability of this intermediate is a key factor in the reaction kinetics. For this compound, the presence of the sulfur atom, as opposed to an oxygen atom in phenyl chloroformate, influences the stability and subsequent breakdown of this intermediate.

In solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols), the reaction mechanism for this compound can shift to an ionization (SN1-like) pathway. nih.govsemanticscholar.org This mechanism involves the initial, rate-determining cleavage of the C-Cl bond to form a chloride ion and a resonance-stabilized thiocarboxylium (or acylium) ion, [Ph-S-C=O]⁺.

The stability of this cationic intermediate is crucial for the viability of the ionization pathway. Computational studies, such as those performed on 1-adamantyl chlorothioformate using Gaussian software, can calculate the gas-phase stabilities of such acylium ions. nih.gov The substitution of sulfur for oxygen is known to increase the tendency toward ionization. nih.gov This is consistent with the ability of the larger, more polarizable sulfur atom to stabilize the positive charge of the carboxylium ion through resonance. Theoretical calculations of the charge distribution and stability of the [Ph-S-C=O]⁺ ion are essential to quantify this effect and explain the mechanistic shift observed experimentally.

Solvation Models in Mechanistic Interpretations

The choice of solvent has a profound impact on the reaction rate and mechanism of this compound solvolysis. cdnsciencepub.commdpi.com Computational solvation models, often used in conjunction with kinetic data analysis tools like the extended Grunwald-Winstein equation, are critical for interpreting these effects. The equation log(k/k₀) = lNₜ + mYₑₗ correlates the rate constant (k) with the solvent's nucleophilicity (Nₜ) and ionizing power (Yₑₗ) through the sensitivity parameters l and m, respectively.

Experimental studies on this compound have shown that its solvolysis exhibits a dual mechanism. cdnsciencepub.comsemanticscholar.org

In highly nucleophilic solvents (e.g., aqueous ethanol), the reaction favors the addition-elimination pathway . This is reflected in a relatively high sensitivity to solvent nucleophilicity (l value).

In highly ionizing, non-nucleophilic solvents (e.g., aqueous trifluoroethanol), the reaction shifts towards the ionization (SN1-like) pathway . This is characterized by a higher sensitivity to solvent ionizing power (m value).

Table 2: Grunwald-Winstein Sensitivity Parameters for Solvolysis of Related Chloroformates

| Compound | Predominant Mechanism | Typical l value | Typical m value |

| Phenyl Chloroformate | Addition-Elimination | ~1.66 | ~0.56 |

| Phenyl Chlorodithioformate | Ionization | ~0.55 - 0.69 | ~0.84 - 0.95 |

| This compound | Dual Mechanism (Solvent Dependent) | Varies | Varies |

Data compiled from various solvolysis studies. mdpi.comcdnsciencepub.commdpi.com

Spectroscopic Corroboration of Theoretical Findings

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the vibrational properties of molecules like this compound. By computationally modeling the molecule, its vibrational frequencies and corresponding normal modes can be predicted. These theoretical predictions are then compared with experimental spectroscopic data, primarily from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, to provide a comprehensive and validated assignment of the molecule's vibrational spectrum. This synergistic approach allows for a deeper understanding of the molecular structure and bonding.

The corroboration of theoretical findings with experimental data is a standard practice in vibrational spectroscopic analysis. For many organic molecules, DFT calculations using methods such as B3LYP with various basis sets have been shown to provide vibrational frequencies that are in good agreement with experimental results. nih.govnih.gov This process typically involves optimizing the molecular geometry of the compound and then performing a frequency calculation on the optimized structure.

The theoretical vibrational wavenumbers are often scaled to correct for systematic errors inherent in the computational methods. The resulting scaled theoretical frequencies are then compared with the experimental FT-IR and FT-Raman spectra. This comparison allows for the confident assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the phenyl ring and the chlorothioformate group.

Table 1: Representative Vibrational Modes and Their Expected Regions

Below is a generalized table illustrating the types of vibrational modes expected for a molecule like this compound and their typical frequency ranges, based on studies of similar functional groups. This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=O stretching | 1800 - 1750 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-S stretching | 800 - 600 |

| C-Cl stretching | 800 - 600 |

| Phenyl ring in-plane bending | 1300 - 1000 |

| Phenyl ring out-of-plane bending | 900 - 675 |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways Utilizing Phenyl Chlorothioformate

The exploration of new synthetic transformations involving this compound is a vibrant area of research. One notable advancement is the development of a free radical-mediated carboxylation method. This approach utilizes the reaction of alkyl iodides with S-phenyl chlorothioformate and bis(tributyltin) upon irradiation to achieve carboxylation, offering a novel route to carboxylic acid derivatives rsc.org.

Another significant area of development is in the synthesis of isothiocyanates. A facile and efficient method has been established for the synthesis of isothiocyanates from amines using the related O-phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be achieved through either a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or a more versatile two-step approach that is also suitable for highly electron-deficient aryl and heterocyclic amines. The two-step process, in particular, provides high yields for a broad range of substrates scispace.com. Isothiocyanates are valuable intermediates due to their significant biological activities, including antibacterial and antioxidant properties scispace.com.

The utility of O-phenyl chlorothionoformate extends to the synthesis of various complex organic molecules. It has been employed in the stereodirected synthesis of optically active, (–)-mintlactone, the synthesis of peptide α-thioesters with diverse C-terminal amino acids, and the synthesis of scyllo-inositol derivatives sigmaaldrich.com. Furthermore, it is utilized for the thionocarbonylation of unprotected thymine (B56734) nucleosides and the preparation of phenoxythiocarbonyl esters of protected ribonucleosides, which can subsequently be reduced to deoxyribonucleosides sigmaaldrich.comfishersci.ca.

| Synthetic Application | Reagents | Product Class | Reference |

| Free Radical-Mediated Carboxylation | Alkyl iodides, bis(tributyltin) | Carboxylic acid derivatives | rsc.org |

| Isothiocyanate Synthesis (One-Pot) | Alkyl/electron-rich aryl amines, NaOH | Alkyl/aryl isothiocyanates | scispace.com |

| Isothiocyanate Synthesis (Two-Step) | Electron-deficient aryl/heterocyclic amines, NaOH | Aryl/heterocyclic isothiocyanates | scispace.com |

| Natural Product Synthesis | - | (–)-Mintlactone | sigmaaldrich.com |

| Peptide Chemistry | Peptides | Peptide α-thioesters | sigmaaldrich.com |

| Nucleoside Chemistry | Unprotected thymine nucleosides | Thionocarbonylated nucleosides | sigmaaldrich.comfishersci.ca |

Exploration of this compound in Catalytic Systems

The reactivity of this compound and its analogs can be significantly enhanced and controlled through the use of catalytic systems. Research in this area is focused on both organocatalysis and metal-catalyzed transformations, aiming to improve reaction rates, yields, and selectivity.

Organocatalysis and Metal-Catalyzed Transformations

Recent studies have demonstrated the potential of combining nucleophilic organocatalysts with metal co-catalysts to modulate the reactivity of phenyl chlorothionoformate. For instance, peptide-embedded imidazoles have been successfully used as catalysts for the site-selective transfer of the phenyl thionoformate group, a key step in the regioselective deoxygenation of polyols scispace.com.

In this system, the activation of phenyl chlorothionoformate was explored using N-alkylimidazoles as nucleophilic catalysts. It was discovered that the addition of a substoichiometric amount of a Lewis acid, specifically iron(III) chloride (FeCl3), dramatically increased the reaction rate scispace.com. Control experiments confirmed that the reaction did not proceed efficiently in the absence of the N-methylimidazole (NMI) catalyst or the FeCl3 co-catalyst, highlighting the synergistic effect of the combined system scispace.com. This methodology, which employs a peptide-based catalyst in conjunction with a metal additive, represents an exciting intersection of organocatalysis and metal catalysis, enabling efficient thiocarbonyl transfer reactions with modulated regioselectivity scispace.com.

While specific applications of chiral organocatalysts to directly activate this compound for asymmetric synthesis are still an emerging area, the principles of organocatalysis, which involve the use of small organic molecules to accelerate reactions, are well-established for a wide range of transformations scienceopen.comscienceopen.com. Future research will likely focus on designing chiral organocatalysts, such as chiral amines or thioureas, that can interact with this compound to induce enantioselectivity in subsequent reactions with prochiral nucleophiles.

| Catalytic System | Catalyst | Co-catalyst | Transformation | Key Finding |

| Peptide-Based Catalysis | Peptide-embedded imidazoles (e.g., NMI) | FeCl3 | Site-selective thiocarbonylation of polyols | FeCl3 significantly accelerates the reaction rate. |

| Nucleophilic Catalysis | N-alkylimidazoles | None | Thiocarbonylation of alcohols | Inefficient without a co-catalyst. |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing synthetic methods and designing new ones. A significant body of research has focused on elucidating the solvolysis mechanisms of this compound and its analogs, revealing a fascinating dichotomy of reaction pathways.

This compound (PhSCOCl) and its isomer phenyl chlorothionoformate (PhOCSCl) exhibit dual reaction mechanisms depending on the solvent properties researchgate.netnih.gov. In solvents with high nucleophilicity and lower ionizing power, such as ethanol-water mixtures, an addition-elimination (A-E) pathway is favored. In contrast, in solvents with high ionizing power, such as those rich in fluoroalcohols, an ionization (SN1) mechanism predominates researchgate.netnih.gov. This behavior is in stark contrast to phenyl chloroformate (PhOCOCl), which reacts almost exclusively via the A-E pathway, and phenyl chlorodithioformate (PhSCSCl), which proceeds through an ionization pathway across a wide range of solvents researchgate.netnih.gov.

The Grunwald-Winstein equation is a powerful tool that has been extensively used to analyze these solvolytic reactions. By correlating the specific rates of solvolysis with the solvent nucleophilicity (l) and ionizing power (m), researchers can gain quantitative insights into the transition state of the rate-determining step mdpi.commdpi.com. For this compound, the application of the extended Grunwald-Winstein equation has been instrumental in dissecting the contributions of the competing A-E and SN1 pathways mdpi.com. These kinetic studies represent a classic approach to advanced mechanistic elucidation in physical organic chemistry. Future work in this area may involve the application of more direct observational techniques, such as stopped-flow spectroscopy or advanced mass spectrometry methods, to detect and characterize the transient intermediates proposed in these reaction pathways.

Design and Synthesis of Bioactive Compounds Incorporating this compound Motifs

This compound and its derivatives are valuable reagents in the synthesis of molecules with potential biological activity. Their ability to introduce thiocarbonyl functionalities allows for the creation of diverse molecular scaffolds for drug discovery.

A key application lies in the synthesis of bioactive heterocyclic compounds, which are central to medicinal chemistry ijnrd.orgsemanticscholar.orgnih.gov. For instance, O-phenyl chlorothionoformate is used in the preparation of bicyclic thymidine (B127349) analogs, which have been identified as selective inhibitors of Thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt), a potential target for new anti-tuberculosis drugs chemicalbook.com.

Furthermore, the synthesis of isothiocyanates from amines using phenyl chlorothionoformate opens access to a class of compounds known for a range of biological activities, including antifungal and anthelmintic properties scispace.com. The development of efficient synthetic routes to these compounds is therefore of significant interest for agrochemical and pharmaceutical research.

The versatility of O-phenyl chlorothionoformate is also demonstrated in its use for the preparation of phenoxythiocarbonyl esters of protected ribonucleosides. These intermediates are crucial in the synthesis of modified nucleosides and RNA analogs, which are explored for antiviral and other therapeutic applications sigmaaldrich.comfishersci.ca.

| Bioactive Compound Class | Synthetic Intermediate/Reagent | Potential Application | Reference |

| Bicyclic Thymidine Analogs | O-Phenyl chlorothionoformate | Antituberculosis | chemicalbook.com |

| Isothiocyanates | O-Phenyl chlorothionoformate | Antifungal, Antibacterial, Antioxidant | scispace.com |

| Deoxyribonucleosides | Phenoxythiocarbonyl esters of ribonucleosides | Antiviral, RNA therapeutics | sigmaaldrich.comfishersci.ca |

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The synergy between computational chemistry and experimental studies offers a powerful approach to understanding and predicting the reactivity of this compound. Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used to investigate the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products.

Computational studies have been applied to investigate the potential energy surfaces of related organosulfur compounds, providing insights into reaction mechanisms that are complementary to experimental kinetic data rsc.org. For example, DFT calculations can be used to evaluate the activation energies for the competing addition-elimination and ionization pathways in the solvolysis of this compound, helping to rationalize the experimentally observed solvent effects researchgate.net. By calculating the relative stabilities of the intermediates and transition states, computational models can predict how changes in the substrate structure or reaction conditions will influence the dominant reaction pathway.

Moreover, the development of machine learning and artificial intelligence is creating new possibilities for predictive modeling in chemistry. By training models on large datasets of reaction outcomes, it is becoming possible to predict the regioselectivity and stereoselectivity of chemical reactions with increasing accuracy nih.govnih.govresearchgate.net. For a reagent like this compound, which can exhibit complex reactivity, such predictive models could be invaluable for designing new synthetic routes and optimizing reaction conditions. The integration of on-the-fly quantum mechanical descriptors with machine-learned reaction representations is a promising strategy for developing accurate and rapid predictive tools nih.gov. Future research will likely see a greater fusion of experimental kinetics, high-level computational studies, and machine learning to create comprehensive predictive models for reactions involving this compound.

Q & A

Q. What are the primary synthetic applications of phenyl chlorothioformate in organic chemistry?

this compound is widely used as a thiocarbonylating agent in multi-step syntheses. For example, it facilitates the elimination of hydroxyl groups in carbocyclic purine derivatives through sequential reactions with this compound and thermal elimination using tributyltin hydride (Bu3SnH) and AIBN . This method is critical for constructing purine-based pharmaceuticals, such as carbovir derivatives.

Q. What safety protocols should researchers follow when handling this compound?

Due to its lachrymatory and toxic properties, researchers must:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Refer to Acute Exposure Guideline Levels (AEGLs) for emergency planning. For instance, the 1-hour AEGL-2 (non-disabling threshold) for related chloroformates like ethyl chlorothioformate is 0.26 ppm .

- Implement first-aid measures such as artificial respiration and immediate medical consultation for accidental exposure .

Q. How does this compound differ structurally and reactively from phenyl chloroformate?

The substitution of sulfur for oxygen in the thiocarbonyl group increases electrophilicity, altering solvolysis pathways. Kinetic studies show this compound undergoes dual mechanisms (associative and dissociative) in solvolysis, whereas phenyl chloroformate follows a single pathway. This difference is quantified using Grunwald-Winstein analysis, where the sulfur analog exhibits higher sensitivity to solvent ionizing power (YCl) .

Advanced Research Questions

Q. How do solvent effects influence the solvolysis kinetics of this compound?

Solvolysis rates are modeled using the Grunwald-Winstein equation:

For this compound, the parameters m (ionizing power sensitivity) and l (nucleophilicity sensitivity) vary significantly across solvent systems. In HFIP-H2O, m = 0.92 and l = 0.62, indicating strong dependence on solvent polarity. Deviations in protic solvents (e.g., ethanol) are resolved by excluding outliers, improving correlation coefficients from R = 0.873 to 0.961 .

Q. What methodologies resolve contradictions in kinetic data for this compound solvolysis?

Contradictions arise from competing reaction pathways (e.g., associative vs. dissociative mechanisms). Researchers should:

Q. How is this compound utilized in stereoselective synthesis?

In carbocyclic nucleoside synthesis, this compound enables stereocontrolled elimination. For example, reacting a chiral epoxy-alcohol with this compound generates a thiocarbonate intermediate, which undergoes thermal elimination to yield an alkene with retained stereochemistry. This step is critical for producing enantiomerically pure antiviral agents .

Methodological Guidance

Q. Designing experiments to study this compound’s reactivity: What frameworks are recommended?

Use the PICOT framework to structure research questions:

- Population/Problem : Reaction mechanism under study (e.g., solvolysis).

- Intervention : Solvent composition, temperature, or catalyst.

- Comparison : Control experiments with phenyl chloroformate or other analogs.

- Outcome : Rate constants (k) or product ratios.

- Time : Reaction monitoring via HPLC or NMR .

Q. How to analyze conflicting data in solvent-effect studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.